molecular formula C21H19N3O2S B2844556 2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE CAS No. 1207056-56-1

2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2844556
CAS No.: 1207056-56-1
M. Wt: 377.46
InChI Key: WZMARHZAGRCQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, substituted with 3-methoxybenzylthio and 3-methoxyphenyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-METHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is unique due to its specific substitution pattern and the presence of both benzylthio and methoxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-(3-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazo[1,5-a]pyrazine is a derivative of the pyrazolo[1,5-a]pyrazine scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, as well as its potential mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure includes two methoxyphenyl groups and a sulfanyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance, compounds with similar scaffolds have exhibited significant inhibition against various cancer cell lines.

  • Case Study : A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity using the MTT assay on MDA-MB-231 (human breast cancer) cells. The results indicated that certain derivatives showed promising growth inhibition compared to controls like YM155 and menadione .
CompoundIC50 (µM)Cell Line
5b8.64HCT-116
5a12.34MCF-7
3g15.00HepG2

This table summarizes the IC50 values for selected compounds against different cancer cell lines, indicating varying degrees of potency.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo derivatives are also noteworthy. Research has shown that these compounds can inhibit key inflammatory pathways.

  • Mechanism : The inhibition of NF-κB/AP-1 signaling pathways was observed in several pyrazolo derivatives, demonstrating their potential to reduce inflammation effectively. For example, compounds with lower IC50 values (<50 µM) displayed significant anti-inflammatory effects in vitro .
CompoundIC50 (µM)Target Pathway
13i4.8NF-κB
1630.1AP-1

These findings suggest that the compound may modulate inflammatory responses through similar mechanisms.

Antioxidant Activity

The antioxidant capacity of pyrazolo derivatives has been evaluated through various assays measuring their ability to scavenge free radicals.

  • Study Findings : Compounds were tested for total antioxidant capacity and iron-reducing power. The results indicated that many derivatives exhibited strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The biological activities of 2-(3-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazo[1,5-a]pyrazine may be attributed to:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells.
  • Scavenging Free Radicals : The presence of methoxy groups may enhance electron donation capabilities, contributing to antioxidant effects.
  • Modulation of Inflammatory Pathways : The compound may interfere with signaling cascades involved in inflammation, potentially reducing cytokine production.

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-25-17-7-3-5-15(11-17)14-27-21-20-13-19(23-24(20)10-9-22-21)16-6-4-8-18(12-16)26-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMARHZAGRCQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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